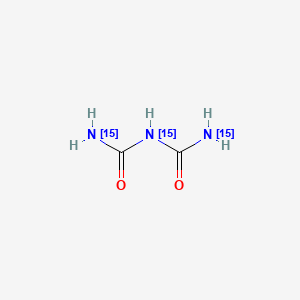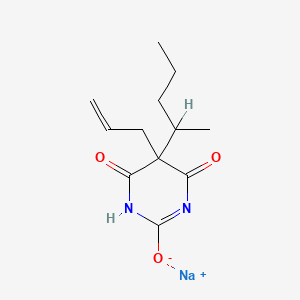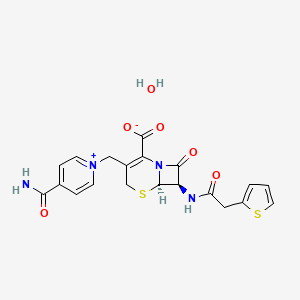
1-Methylxanthine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylxanthine-13C,d3 is a stable isotope-labeled compound, specifically a derivative of caffeine. It is characterized by the incorporation of carbon-13 and deuterium atoms into its molecular structure. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Methylxanthine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 1-methylxanthine molecule. The synthetic route typically starts with the precursor compounds, which undergo a series of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific catalysts and solvents to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methylxanthine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
1-Methylxanthine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used to study metabolic pathways and enzyme kinetics, particularly in the context of caffeine metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and in quality control processes to ensure the purity and consistency of pharmaceutical products
Wirkmechanismus
The mechanism of action of 1-Methylxanthine-13C,d3 involves its interaction with various molecular targets and pathways. As a derivative of caffeine, it primarily acts as an antagonist of adenosine receptors, which are involved in regulating various physiological processes such as sleep, arousal, and vasodilation. By blocking these receptors, this compound can enhance alertness and reduce fatigue. Additionally, it may influence other pathways related to its metabolic and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
1-Methylxanthine-13C,d3 can be compared with other similar compounds such as:
1-Methylxanthine: The non-labeled version of the compound, which lacks the carbon-13 and deuterium isotopes.
Theophylline: Another caffeine derivative, which is used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: The most well-known methylxanthine, widely consumed for its stimulant effects. The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields
Eigenschaften
Molekularformel |
C6H6N4O2 |
|---|---|
Molekulargewicht |
170.15 g/mol |
IUPAC-Name |
1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3 |
InChI-Schlüssel |
MVOYJPOZRLFTCP-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Kanonische SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


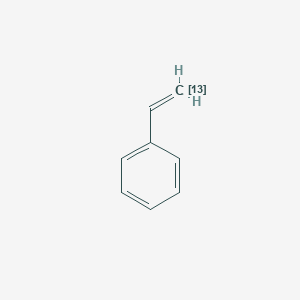
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
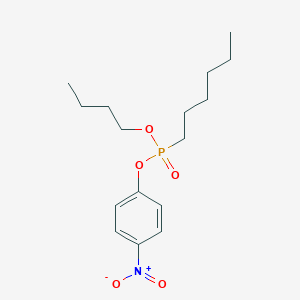
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)

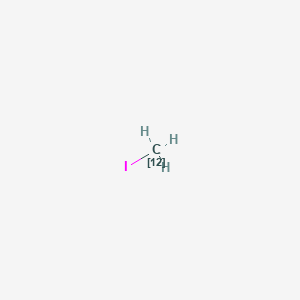
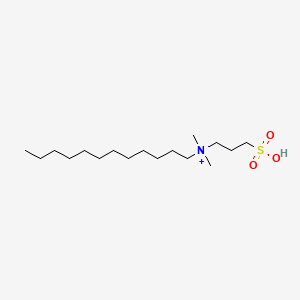
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
